(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol
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Description
Synthesis Analysis
Bicyclo[1.1.1]pentanes (BCPs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization has been reported . This involves the first palladium-catalyzed cross-coupling on pre-formed BCBs which enables a ‘late stage’ diversification of the bridgehead position .Molecular Structure Analysis
The molecular structure of “(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol” is derived from the bicyclo[1.1.1]pentane (BCP) core, which is a four-membered carbocycle . The BCP core is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
Bicyclo[1.1.0]butanes (BCBs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The variation of the BCB bridgehead substituents can be challenging due to the inherent strain of the bicyclic scaffold .Future Directions
The future directions in the study of “(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Bicyclo[1.1.1]pentanes (BCPs) are increasingly being used in medicinal chemistry and materials science , and there is a growing interest in developing new methods to access cyclobutanes and azetidines .
properties
IUPAC Name |
(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-8(2)10-4-9(5-10,6-10)7-11/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCVZRKICNZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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